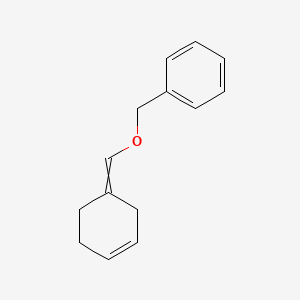
Benzyl-3-cyclohexen-1-ylidenemethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-3-cyclohexen-1-ylidenemethyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. In this case, benzyl alcohol can be reacted with 3-cyclohexen-1-ylidenemethyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-3-cyclohexen-1-ylidenemethyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of benzaldehyde or cyclohexenone derivatives.
Reduction: Formation of benzyl alcohol or cyclohexanol derivatives.
Substitution: Formation of benzyl halides or benzylamines.
Aplicaciones Científicas De Investigación
Benzyl-3-cyclohexen-1-ylidenemethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl-3-cyclohexen-1-ylidenemethyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzyl-3-cyclohexen-1-ylidenemethyl ether can be compared with other similar compounds, such as:
Benzyl ethers: Compounds with a benzyl group attached to an oxygen atom, such as benzyl methyl ether and benzyl ethyl ether.
Cyclohexenyl ethers: Compounds with a cyclohexene ring attached to an oxygen atom, such as cyclohexenyl methyl ether and cyclohexenyl ethyl ether.
Uniqueness
The uniqueness of this compound lies in its combination of a benzyl group and a cyclohexene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in simpler benzyl or cyclohexenyl ethers .
Propiedades
Número CAS |
22428-48-4 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
cyclohex-3-en-1-ylidenemethoxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-5,7-8,12H,6,9-11H2 |
Clave InChI |
JEVXQVKXMWAWQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=COCC2=CC=CC=C2)CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


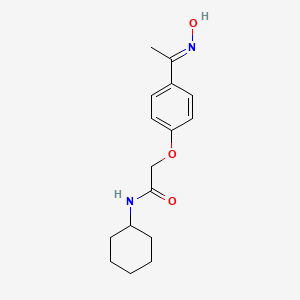
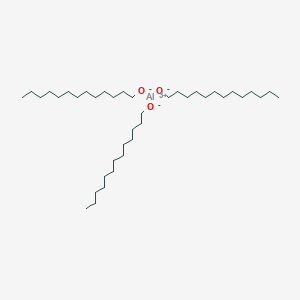
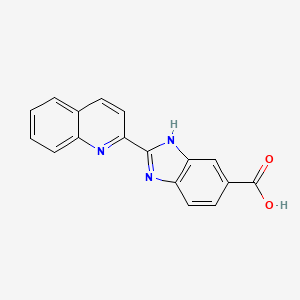


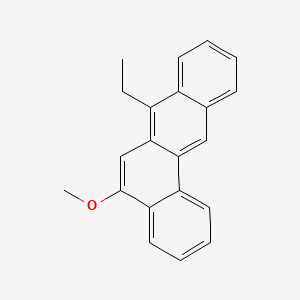
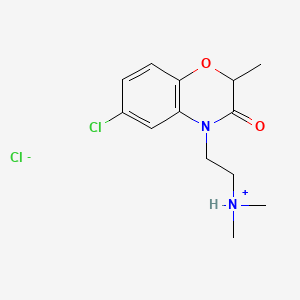
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
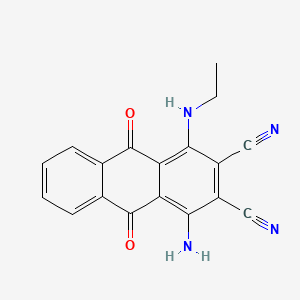

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
